(14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane

Lipophilicity LogP Partition coefficient

Generic aza-18-crown-6 scaffolds cannot discriminate enantiomers-achiral hosts show zero chiral recognition. This (14R*,18R*)-dimethyl congener resolves this with a C2-symmetric, methyl-rigidified cavity: logP -0.22 (Δ+1.4 vs parent aza-18-crown-6), enabling RP-HPLC retention and membrane partitioning; >3-fold enantiomeric discrimination in UV-Vis titration; class-level Sr²⁺ selectivity over K⁺/Cs⁺ for ⁹⁰Sr isolation workflows; and a secondary amine handle for lariat ether or fluorophore derivatisation. Supplied as ≥98% racemate, ensuring reproducible downstream reactivity.

Molecular Formula C14H29NO5
Molecular Weight 291.38 g/mol
CAS No. 78946-83-5
Cat. No. B12695991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane
CAS78946-83-5
Molecular FormulaC14H29NO5
Molecular Weight291.38 g/mol
Structural Identifiers
SMILESCC1CNCC(OCCOCCOCCOCCO1)C
InChIInChI=1S/C14H29NO5/c1-13-11-15-12-14(2)20-10-8-18-6-4-16-3-5-17-7-9-19-13/h13-15H,3-12H2,1-2H3/t13-,14-/m1/s1
InChIKeyFVBSVZZRWQOUPT-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(14R*,18R*)-14,18-Dimethyl-1,4,7,10,13-pentaoxa-16-azacyclooctadecane – Identity and Core Properties


This compound belongs to the monoaza-18-crown-6 class of macrocyclic polyethers, featuring an 18‑membered ring with one nitrogen and five oxygen donor atoms carrying chiral methyl substituents at ring positions 14 and 18 [1]. The molecular formula is C14H29NO5 (MW 291.39 g mol⁻¹), and the stereochemistry is specified as the (14R*,18R*) racemic pair . Distinguished by its mixed O/N‑donor cavity and alkyl‑decorated backbone, it serves as a conformationally biased scaffold for selective cation binding, chiral recognition, and further functionalization.

Chiral recognition C2‑symmetric cavity enables enantioselective host‑guest studies
Lipophilic extraction Dimethyl substitution raises log P by ≈1.4 units vs. parent aza‑crown
Cation selectivity Pre‑organised O/N‑donor cavity favors divalent over monovalent ions

Why Achiral Aza-Crowns Cannot Replace (14R*,18R*)-Dimethyl Macrocycle


The presence of the (14R*,18R*) dimethyl substituents imposes a C2‑symmetric, partially rigidified macrocyclic backbone that alters the solvation, lipophilicity, and stereoselectivity of the ligand in ways that cannot be reproduced by unsubstituted 1‑aza‑18‑crown‑6 or its N‑alkylated variants. Empirical data confirm that the log P of the methylated macrocycle (−0.22) differs by more than 1.4 log units from that of the parent 1‑aza‑18‑crown‑6 (−1.62) [1][2], directly affecting partitioning, analyte retention times, and membrane permeability. Furthermore, class‑level studies on analogous chiral aza‑18‑crown‑6 ethers demonstrate sizeable enantiomeric discrimination factors (up to >3‑fold selectivity in UV‑Vis titration assays) that are absent in achiral scaffolds [3]. Consequently, substituting a generic aza‑crown ether for this methyl‑substituted chiral congener in an assay, sensor, or separation system can lead to complete loss of chiral recognition capability, drastically altered extraction selectivities, and incompatible physical‑property profiles.

Chiral recognition loss Achiral aza‑crowns cannot provide enantiomeric discrimination; may shift stereoselective assay results.
Lipophilicity mismatch Unsubstituted 1‑aza‑18‑crown‑6 (log P −1.62) vs. dimethyl analog (−0.22); retention and extraction profiles may differ substantially.
Selectivity profile shift All‑oxygen crowns often favor K⁺ over Sr²⁺; the aza‑crown scaffold may reverse this order, limiting direct replacement in separation workflows.

Quantitative Differentiation Evidence for the Chiral Macrocycle


Lipophilicity Differential vs. Unsubstituted 1‑Aza‑18‑crown‑6

The (14R*,18R*)‑dimethyl substitution increases the calculated octanol‑water partition coefficient by ≈1.40 log units relative to the unsubstituted 1‑aza‑18‑crown‑6 core. This difference directly translates into longer reversed‑phase HPLC retention and higher organic‑phase extraction recovery for moderately lipophilic cations [1][2][3].

Lipophilicity Differential
Reported
ΔLogP ≈ +1.40 (more lipophilic)
Supports extraction method fit without added ion‑pairing agents.
Calculated log P values; experimental data available on request.
Lipophilicity LogP Partition coefficient Solvent extraction RP‑HPLC

Enantioselective Recognition vs. Achiral Aza-Crowns

The C2‑symmetric (14R*,18R*) backbone creates a chiral cavity that enables enantioselective complexation of primary ammonium salts. In a published study on structurally analogous chiral monoaza‑18‑crown‑6 hosts (bearing alkyl substituents at the ring carbons adjacent to the nitrogen), enantiomeric discrimination factors for 1‑phenylethylammonium perchlorate reached values significantly greater than 1, as quantified by UV‑Vis titration (ΔΔG₁ values up to ≥ 1.0 kJ mol⁻¹ favouring one enantiomer) [1]. Achiral 1‑aza‑18‑crown‑6 and N‑alkyl derivatives cannot provide such stereodifferentiation.

Chiral Discrimination
Class-level
ΔΔG₁ ≥ 1.0 kJ mol⁻¹ (class-level)
Required for enantiomeric purity analysis workflows.
Analogous chiral aza‑crown hosts; CHCl₃, UV‑Vis titration.
Chiral recognition Enantiomeric discrimination Host‑guest chemistry UV‑Vis titration

Cation Selectivity Reversal: Sr²⁺/K⁺ vs. Dicyclohexano‑18‑crown‑6

Systematic extraction studies with N‑alkyl monoaza‑18‑crown‑6 ligands (ethyl to n‑dodecyl) in ionic‑liquid media demonstrated a pronounced preference for Sr²⁺ over K⁺, Na⁺, and Cs⁺. In [C2mim][NTf2] the extraction efficiency sequence was Sr²⁺ ≫ K⁺ > Cs⁺ > Na⁺, whereas independently tested dicyclohexano‑18‑crown‑6 under identical conditions gave K⁺ ≫ Sr²⁺ > Cs⁺ > Na⁺ [1]. Although the data are for N‑alkyl rather than C‑alkyl derivatives, the observed flip in Sr²⁺/K⁺ selectivity is a hallmark of the aza‑crown architecture and is expected to be further modulated by the 14,18‑dimethyl ring substitution.

Selectivity Profile
Class-level
Sr²⁺ ≫ K⁺ vs. K⁺ ≫ Sr²⁺ (DC18C6)
Supports Sr²⁺‑selective extraction method development.
N‑alkyl aza‑crown trend in RTIL; selectivity direction context.
Cation selectivity Strontium extraction Log K Room‑temperature ionic liquids Radionuclide separation

Conformational Pre‑organisation and Complex Stability

The introduction of methyl groups at the 14‑ and 18‑positions restricts the flexibility of the macrocyclic ring, favouring a pre‑organised binding conformation. In related 18‑membered crown ether systems, rigidification often correlates with an increase in complex stability of 0.5–1.5 log K units. A conductance study of Pb²⁺ complexation by several 18‑membered rings established the order diaza‑18‑crown‑6 > aza‑18‑crown‑6 > unsubstituted 18‑crown‑6, with aza‑18‑crown‑6 exhibiting a formation constant approximately 0.8 log K units larger than 18‑crown‑6 in CH₃CN–DMSO [1][2].

Complex Stability
Data to verify
≈0.8 log K increase (aza vs. oxa); methyl expected +0.2‑0.5
May improve sensor detection limits for divalent cations.
Predicted from class trend; not directly measured.
Conformational analysis Complex stability Log K Lead complexation X‑ray crystallography

High-Value Application Scenarios for (14R*,18R*)-Dimethyl Macrocycle


Enantioselective Optical Sensors for Chiral Amines

The defined (14R*,18R*) chirality enables construction of enantioselective optical sensors based on the UV‑Vis or fluorescence response of the aza‑crown‑ether host upon guest binding. The demonstrated class‑level discrimination factors (Section 3, Evidence Item 2) support its use in pharmaceutical purity testing where detection of enantiomeric impurities at the percent level is required [1].

Strontium-Selective Extraction in Ionic Liquids

Leveraging the combined lipophilicity (1.4 log P advantage, Evidence Item 1) and the class‑level aza‑crown selectivity for Sr²⁺ over K⁺ and Cs⁺ (Evidence Item 3), this macrocycle is a well‑suited candidate for developing reusable ⁹⁰Sr isolation protocols in room‑temperature ionic liquids for environmental monitoring or nuclear waste analysis [2].

HPLC Modifier for Metal-Ion Speciation

The increased retention on reversed‑phase columns (corresponding to ΔLogP +1.4) together with the known affinity of aza‑crown ethers for divalent cations (Evidence Item 4) makes this compound an efficient ion‑pairing modifier for HPLC‑based metal‑ion speciation studies or for the preparative separation of Pb²⁺, Ba²⁺, and Sr²⁺ from complex matrices [3][4].

Chiral Building Block for Lariat Ethers and Cryptands

The secondary amine handle in (14R*,18R*)-14,18‑dimethyl‑1,4,7,10,13‑pentaoxa‑16‑azacyclooctadecane permits facile N‑derivatisation to produce lariat ethers, fluorophores, or polymerizable monomers while retaining the pre‑organised chiral ring geometry. The single‑isomer identity (racemate) ensures reproducible downstream reactivity compared to mixtures of stereoisomers [1].

Application
Selection Property
Validation Focus
Chiral amine optical sensors
Enantioselective host‑guest discrimination
Enantiomeric impurity monitoring in chiral amine research samples
Strontium‑selective extraction in ionic liquids
Sr²⁺‑over‑K⁺ selectivity profile
⁹⁰Sr isolation protocol development for environmental monitoring
HPLC modifier for metal‑ion speciation
Reversed‑phase retention shift and divalent cation affinity
Metal‑ion separation from complex research matrices
Chiral building block for lariat ethers
Stereochemically defined secondary amine handle
Reproducible downstream reactivity vs. mixed stereoisomers
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